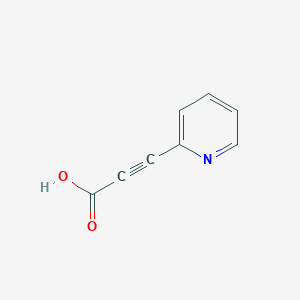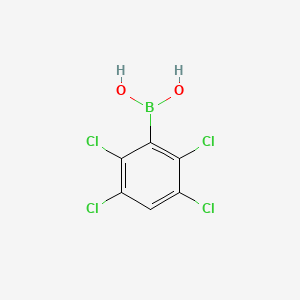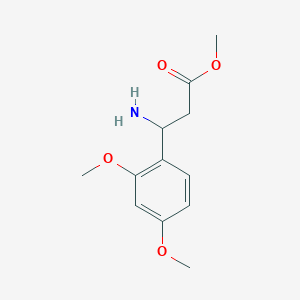![molecular formula C14H14ClFN4 B1419906 4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine CAS No. 1204298-18-9](/img/structure/B1419906.png)
4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine
Übersicht
Beschreibung
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . In a round bottom flask, piperazine was added to a solution and refluxed in phosphorus oxychloride at 105°C for 3–4 hours .Molecular Structure Analysis
The molecular weight of 4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine is 292.74 g/mol . The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .Wissenschaftliche Forschungsanwendungen
Cancer Research
4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine derivatives have been investigated for their potential in cancer treatment, particularly as inhibitors of tyrosine kinase activity in the epidermal growth factor receptor (EGFR), which plays a significant role in the proliferation and survival of cancer cells. For instance, PD0205520, a compound related to this chemical structure, was synthesized for use in drug absorption, distribution, metabolism, and excretion studies, as well as in quantitative mass spectrometry bio-analytical studies, highlighting its application in cancer pharmacology research (Zhang, Huang, & Huang, 2005).
Antimicrobial Activity
Compounds containing the this compound moiety have been synthesized and evaluated for their antimicrobial properties. For example, derivatives such as 2-(substituted phenyl)-2-oxoethyl 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate have shown promising antimicrobial activity against various microorganism strains, which could lead to the development of new antimicrobial agents (Yurttaş et al., 2016).
Antiviral Research
This chemical scaffold has also been explored for its antiviral properties, particularly against the tobacco mosaic virus (TMV), a plant pathogen that can cause significant agricultural losses. Novel urea/thiourea derivatives containing this chemical structure were synthesized and shown to have inhibitory activities against TMV, providing a basis for the development of plant virus inhibitors and highlighting the compound's potential in agricultural biotechnology (Nagalakshmamma et al., 2020).
Protein Kinase Inhibition
The use of this compound derivatives in protein kinase inhibition was demonstrated through the synthesis of compounds like CTx-0152960 and its piperazinyl analogue, CTx-0294885. These compounds were developed using a hybrid flow and microwave approach, showcasing innovative methodologies in drug synthesis and potential applications in targeting a broad spectrum of protein kinases involved in various diseases (Russell et al., 2015).
Structural Chemistry
The molecular structure and conformation of related compounds have been elucidated, providing insights into the physicochemical properties and potential interactions with biological targets. For example, the crystal structure of a tert-butyl derivative revealed details about the conformation of the piperazine ring and the dihedral angles between the pyrimidine and phenyl rings, which are crucial for understanding the compound's bioactivity (Anthal et al., 2018).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various cellular targets, including receptors and enzymes, which play crucial roles in cellular signaling and function .
Mode of Action
It’s suggested that the compound may interact with its targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects such as neuroprotection and anti-inflammatory responses .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for neurotransmission . The compound’s interaction with AChE involves binding to the enzyme’s active site, thereby preventing the breakdown of acetylcholine. This inhibition can lead to increased acetylcholine levels in synaptic clefts, enhancing cholinergic transmission.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the NF-kB inflammatory pathway, which plays a critical role in immune response and inflammation . By inhibiting this pathway, the compound can reduce the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to inhibit AChE is a prime example of its molecular action . Additionally, it has been shown to interact with protein kinases, which are essential for regulating cell growth, differentiation, and metabolism . These interactions can lead to alterations in cellular signaling and function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in laboratory settings. The compound is relatively stable under standard laboratory conditions, but its effects can change over time. Long-term exposure to the compound has been shown to result in sustained inhibition of AChE activity, which can lead to prolonged cholinergic effects . Additionally, the compound’s anti-inflammatory effects have been observed to persist over extended periods, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function by increasing acetylcholine levels . At higher doses, it can lead to toxic effects, such as neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the addition of functional groups to the compound, making it more water-soluble and easier to excrete.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it can accumulate in certain tissues, such as the liver and kidneys, where it is metabolized and excreted.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific cellular compartments through post-translational modifications and targeting signals. These modifications ensure that the compound reaches its intended site of action, enhancing its therapeutic efficacy.
Eigenschaften
IUPAC Name |
4-chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4/c15-13-9-14(18-10-17-13)20-7-5-19(6-8-20)12-3-1-11(16)2-4-12/h1-4,9-10H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWCURHEWACBQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670523 | |
| Record name | 4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204298-18-9 | |
| Record name | 4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1419828.png)

![1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1419830.png)

![3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B1419834.png)
![4-[4-(Difluoromethoxy)phenyl]oxan-4-amine](/img/structure/B1419836.png)
![1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1419837.png)
![2-{[4-(1-methoxypropan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1419839.png)
![[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine](/img/structure/B1419840.png)
![2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1419843.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride](/img/structure/B1419844.png)
